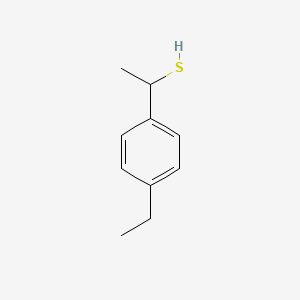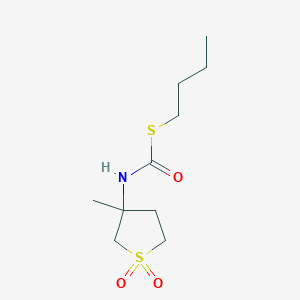![molecular formula C19H22O3 B12121289 Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- CAS No. 132991-25-4](/img/structure/B12121289.png)
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core with a phenoxy group substituted at the para position, which is further modified with a 1,1-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxy intermediate. This can be achieved by reacting 4-hydroxybenzoic acid with 1,1-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can facilitate binding to specific sites, while the benzoic acid moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler analog with a single carboxylic acid group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of the phenoxy group.
4-(1,1-Dimethylpropyl)phenol: Lacks the benzoic acid moiety.
Uniqueness
Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]- is unique due to its combination of a benzoic acid core with a phenoxy group and a 1,1-dimethylpropyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
132991-25-4 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C19H22O3/c1-4-19(2,3)16-9-11-17(12-10-16)22-13-14-5-7-15(8-6-14)18(20)21/h5-12H,4,13H2,1-3H3,(H,20,21) |
Clé InChI |
IJTKTHWGANOQAK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)
![(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12121229.png)







![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)
![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)
![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)

